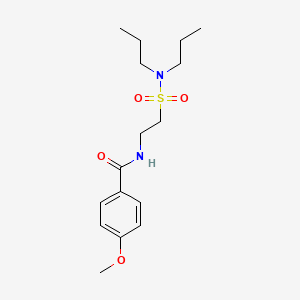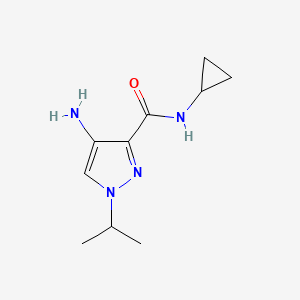
4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide (abbreviated as AIC) is a chemical compound that has gained significant attention in the field of scientific research. AIC is a pyrazole derivative that has been synthesized using various methods, and it has been found to have potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and proliferation. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and reduce pain. This compound has also been found to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been found to have potential applications in the field of medicinal chemistry, particularly in the treatment of cancer, inflammation, and pain. This compound has also been found to have low toxicity, which makes it a promising candidate for further study. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action, particularly its effects on the enzymes GSK-3β and COX-2. Another direction is to study its potential as a therapeutic agent for the treatment of cancer, inflammation, and pain. Additionally, further studies are needed to optimize its use in lab experiments and to determine its potential side effects.
Méthodes De Synthèse
4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 3-cyanopyrazole with cyclopropylamine and isopropylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon, and the resulting product is purified using chromatography. Other methods of synthesis include the reaction of 3-chloropyrazole with cyclopropylamine and isopropylamine and the reaction of 3-hydroxypyrazole with cyclopropylamine and isopropylamine.
Applications De Recherche Scientifique
4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential as an anti-inflammatory agent, and it has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an analgesic agent, and it has been found to reduce pain in animal models.
Propriétés
IUPAC Name |
4-amino-N-cyclopropyl-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-6(2)14-5-8(11)9(13-14)10(15)12-7-3-4-7/h5-7H,3-4,11H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCSRGFUKUNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)NC2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

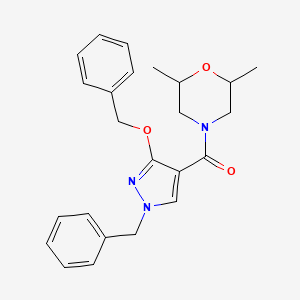
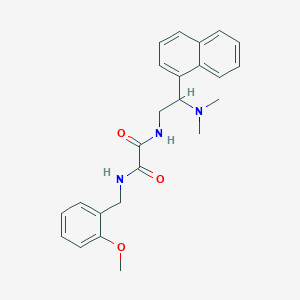
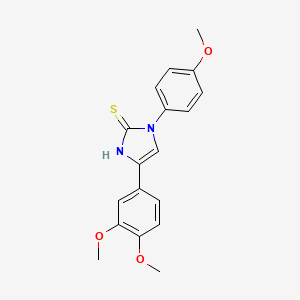
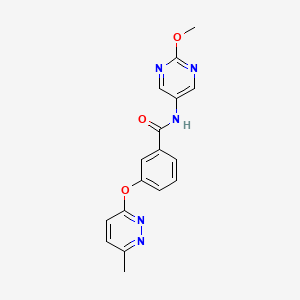
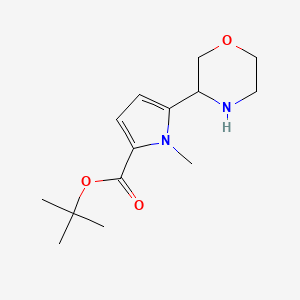
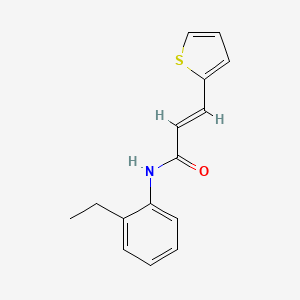
![3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone](/img/structure/B2688094.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2688095.png)
![N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2688097.png)
![1-[3-(Methanesulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2688101.png)

